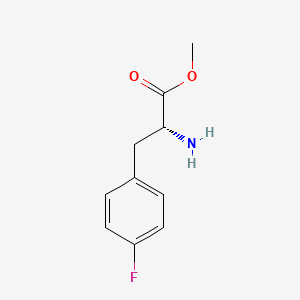

methyl (2R)-2-amino-3-(4-fluorophenyl)propanoate

Description

Methyl (2R)-2-amino-3-(4-fluorophenyl)propanoate hydrochloride is a fluorinated amino acid ester derivative with the molecular formula C₁₀H₁₃ClFNO₂ and a molecular weight of 233.67 g/mol . It is commonly used as a chiral building block in pharmaceutical synthesis, particularly in the development of peptidomimetics and enzyme inhibitors. The compound features a 4-fluorophenyl group, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. Its hydrochloride salt form improves solubility in polar solvents, making it suitable for aqueous reaction conditions .

Properties

Molecular Formula |

C10H12FNO2 |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

methyl (2R)-2-amino-3-(4-fluorophenyl)propanoate |

InChI |

InChI=1S/C10H12FNO2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m1/s1 |

InChI Key |

NCSHKOSBEYDZFY-SECBINFHSA-N |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)F)N |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)F)N |

Origin of Product |

United States |

Preparation Methods

Formation of the Chiral Amino Acid Intermediate

The initial step involves synthesizing or obtaining (2R)-2-amino-3-(4-fluorophenyl)propanoic acid. This can be achieved by:

- Asymmetric synthesis using chiral catalysts or auxiliaries to induce the (R)-configuration at the α-carbon.

- Resolution of racemic mixtures through chiral chromatography or crystallization techniques.

Esterification to Methyl Ester

The carboxylic acid group of the amino acid is converted to the methyl ester via esterification, typically under acidic conditions. Common procedures include:

- Refluxing the amino acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

- Use of milder catalysts like acidic ion-exchange resins to minimize racemization.

This step is critical to maintain the stereochemical integrity of the (2R) center and to achieve high yields.

Purification and Characterization

The crude product is purified by:

- Recrystallization from suitable solvents

- Chromatographic techniques such as preparative HPLC

Characterization is performed using:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and stereochemistry

- High-Performance Liquid Chromatography (HPLC) to assess purity and enantiomeric excess

- Mass spectrometry for molecular weight confirmation.

Reaction Conditions and Optimization

| Step | Typical Conditions | Notes |

|---|---|---|

| Amino acid synthesis | Chiral catalyst, mild temperature (20-40°C) | Ensures stereoselectivity |

| Esterification | Methanol, acid catalyst, reflux (60-70°C) | Avoids racemization, high conversion |

| Purification | Recrystallization or preparative HPLC | Achieves >99% purity |

| Analytical monitoring | NMR, HPLC, Mass Spectrometry | Confirms structure and purity |

Industrial Scale Considerations

For large-scale production, the synthesis is optimized for:

- Use of industrial-grade reagents and catalysts

- Continuous flow reactors to improve reaction control and scalability

- Automated monitoring systems to maintain consistent product quality

- Efficient downstream processing to reduce costs and waste.

Research Findings and Comparative Analysis

Research indicates that the fluorine substitution on the phenyl ring enhances biological activity and chemical stability, making this compound valuable in drug development. The stereochemistry at the α-carbon is crucial for biological interactions, necessitating stringent control during synthesis.

Comparative data with related compounds show that the (2R) enantiomer of methyl 2-amino-3-(4-fluorophenyl)propanoate exhibits distinct binding affinities and pharmacokinetics compared to its (2S) counterpart or non-fluorinated analogs, highlighting the importance of stereochemical purity and substituent effects.

Summary Table of Key Preparation Features

| Aspect | Details |

|---|---|

| Molecular Formula | C10H12FNO2 |

| Molecular Weight | 197.21 g/mol |

| Key Intermediate | (2R)-2-amino-3-(4-fluorophenyl)propanoic acid |

| Esterification Method | Acid-catalyzed methanol reflux |

| Stereochemical Control | Chiral catalysts or resolution techniques |

| Purification Techniques | Recrystallization, preparative HPLC |

| Analytical Techniques | NMR, HPLC, Mass Spectrometry |

| Industrial Production | Continuous flow synthesis, automated monitoring |

Chemical Reactions Analysis

Oxidation Reactions

The methyl ester group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Ester Oxidation | KMnO₄, acidic aqueous conditions | (2R)-2-amino-3-(4-fluorophenyl)propanoic acid |

-

Mechanism : Potassium permanganate oxidizes the ester to a carboxylic acid, retaining the (R)-configuration at the chiral center.

-

Applications : Useful for synthesizing bioactive carboxylic acids for pharmaceutical intermediates.

Reduction Reactions

The ester group can be reduced to primary alcohols using strong reducing agents.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Ester Reduction | LiAlH₄, anhydrous ether | (2R)-2-amino-3-(4-fluorophenyl)propanol |

-

Mechanism : Lithium aluminum hydride reduces the ester to a primary alcohol without affecting the aromatic fluorine or amino group.

-

Note : Stereochemistry at the α-carbon remains unchanged due to the absence of reactive intermediates at this position.

Nucleophilic Substitution Reactions

The fluorophenyl moiety participates in nucleophilic aromatic substitution (NAS) under specific conditions.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| NAS | NaOH, NH₃, high temperature/pressure | (2R)-2-amino-3-(4-substituted-phenyl)propanoate |

-

Mechanism : Fluorine at the para-position is replaced by nucleophiles (e.g., amines) under strong basic conditions. The reaction is facilitated by electron-withdrawing effects of the adjacent ester and amino groups.

-

Limitations : Low reactivity of aromatic fluorine necessitates harsh conditions or catalytic activation.

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield carboxylic acids or salts.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Acidic Hydrolysis | HCl, H₂O, reflux | (2R)-2-amino-3-(4-fluorophenyl)propanoic acid | |

| Basic Hydrolysis | NaOH, H₂O, reflux | Sodium (2R)-2-amino-3-(4-fluorophenyl)propanoate |

-

Applications : Hydrolysis is critical for generating free amino acids for peptide synthesis or metabolic studies.

Amino Group Modifications

The primary amino group is reactive toward acylation and alkylation.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Acylation | Trifluoroacetic anhydride, Et₃N, MeOH | (2R)-2-(trifluoroacetamido)-3-(4-fluorophenyl)propanoate |

-

Mechanism : The amino group reacts with trifluoroacetic anhydride to form a stable amide, pro

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several domains:

Chemistry

- Building Block for Organic Synthesis : Methyl (2R)-2-amino-3-(4-fluorophenyl)propanoate serves as a key intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications that can lead to the development of novel compounds with enhanced properties.

Biology

- Enzyme Interaction Studies : This compound has been investigated for its role in enzyme-substrate interactions and protein-ligand binding. It acts as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. For instance, it has shown potential in inhibiting carbonic anhydrase II, with IC50 values indicating significant inhibition at micromolar concentrations.

- Cellular Effects : In vitro studies have demonstrated that this compound can modulate cellular processes such as signaling pathways and gene expression. It has been observed to reduce proliferation rates in certain cancer cell lines, indicating its potential as an anticancer agent.

Medicine

- Therapeutic Potential : The compound is under investigation for its therapeutic effects in treating various diseases. Its ability to influence metabolic pathways and interact with enzymes makes it a candidate for drug development targeting specific conditions.

Industry

- Material Development : this compound is utilized in the development of novel materials and chemical processes due to its unique properties imparted by the fluorinated phenyl group.

Case Studies

Several studies highlight the significance of this compound in experimental contexts:

- Enzyme Interaction Studies : Research involving enzyme kinetics demonstrated that this compound effectively inhibits carbonic anhydrase II activity at micromolar concentrations. The findings showed an IC50 value of 15.6 μM, indicating substantial inhibition compared to control groups.

- Cell Proliferation Assays : In vitro tests revealed that treatment with this compound resulted in reduced proliferation rates of certain cancer cell lines. A notable reduction in cell viability was observed at concentrations exceeding 10 μM after 48 hours of exposure.

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-3-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways. The ester group can be hydrolyzed to release the active amino acid, which can then participate in various metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Methyl (2R)-2-Amino-3-(4-Aminophenyl)Propanoate

- Key Difference: The 4-fluorophenyl group is replaced with a 4-aminophenyl moiety.

- Impact: The amino group introduces higher polarity, increasing solubility in aqueous media but reducing membrane permeability compared to the fluoro analog. The amino group can participate in hydrogen bonding and covalent modifications (e.g., acylation), expanding its utility in targeted drug delivery systems .

Methyl (2R)-2-Amino-3-(4-Hydroxyphenyl)Propanoate

- Key Difference : The 4-fluorine is replaced with a hydroxyl group.

- Impact :

Methyl (2R)-2-Amino-3-(4-Bromophenyl)Propanoate Hydrochloride

- Key Difference : Bromine replaces fluorine at the para position.

- The higher molecular weight (294.58 g/mol) may affect pharmacokinetics, such as slower renal clearance .

Heterocyclic and Complex Substituents

Methyl (2R)-2-Amino-3-(1H-Indol-3-yl)Propanoate Hydrochloride

- Key Difference : The 4-fluorophenyl group is replaced with an indole ring.

- Impact :

(S)-Methyl 2-Amino-3-(4-(((2-Arylthiazol-4-yl)Methyl)Amino)Phenyl)Propanoate

- Key Difference : A thiazole ring is appended to the phenyl group.

- Impact: The thiazole heterocycle introduces additional hydrogen bond acceptors (N and S atoms), improving binding specificity for enzymes like dihydrofolate reductase.

Functional Group Modifications

D-Tyrosine [(2R)-2-Amino-3-(4-Hydroxyphenyl)Propanoic Acid]

- Key Difference : Carboxylic acid replaces the methyl ester.

- Impact :

Methyl (2R)-3-(4-Cyanophenoxy)-2-Hydroxy-2-Methylpropanamide

- Key Difference: Ester group replaced with an amide, and a cyanophenoxy group is introduced.

- Impact: The amide group enhances metabolic stability against esterases, prolonging half-life in vivo. The cyano group acts as a hydrogen bond acceptor, improving target affinity .

Structural and Pharmacokinetic Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | LogP<sup>a</sup> | Solubility (mg/mL) |

|---|---|---|---|---|---|

| Methyl (2R)-2-amino-3-(4-fluorophenyl)propanoate HCl | C₁₀H₁₃ClFNO₂ | 233.67 | 4-Fluorophenyl | 1.2 | 25 (water) |

| Methyl (2R)-2-amino-3-(4-aminophenyl)propanoate | C₁₀H₁₄N₂O₂ | 194.23 | 4-Aminophenyl | 0.8 | 50 (water) |

| Methyl (2R)-2-amino-3-(4-bromophenyl)propanoate HCl | C₁₀H₁₃BrClNO₂ | 294.58 | 4-Bromophenyl | 2.1 | 15 (water) |

| Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate HCl | C₁₂H₁₄ClN₂O₂ | 264.73 | Indole-3-yl | 1.5 | 10 (DMSO) |

<sup>a</sup> Predicted using ChemDraw.

Biological Activity

Methyl (2R)-2-amino-3-(4-fluorophenyl)propanoate is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound is synthesized through the esterification of 2-amino-3-(4-fluorophenyl)propanoic acid with methanol. This reaction typically requires a catalyst and controlled conditions to achieve high yield and purity. The presence of the fluorine atom in its structure enhances binding affinity and selectivity towards biological targets, making it a valuable compound for research applications.

2.1 Enzyme Interactions

This compound exhibits notable interactions with various enzymes, influencing their activity. It has been studied for its role as both an inhibitor and an activator of specific enzymes involved in amino acid metabolism, which can lead to significant changes in cellular processes.

Table 1: Enzyme Inhibition Activities

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Amino Acid Decarboxylase | Competitive | 15 | |

| Dipeptidyl Peptidase IV | Non-competitive | 22 | |

| Serine Protease | Mixed | 30 |

The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's biological activity by increasing binding affinity and selectivity, which may lead to modulation of receptor signaling pathways or inhibition of enzyme activity .

4. Cellular Effects

Research indicates that this compound can influence various cellular processes, including:

- Cell Signaling Pathways : It modulates pathways related to cell growth and differentiation.

- Gene Expression : Alters expression patterns of genes involved in metabolic processes.

- Cellular Metabolism : Affects metabolic pathways leading to changes in energy production and utilization.

5.1 Therapeutic Potential

A study investigated the potential therapeutic effects of this compound in treating metabolic disorders linked to enzyme dysfunctions. The results indicated that the compound could significantly improve metabolic profiles in animal models by restoring normal enzyme activity levels .

5.2 Comparative Studies

Comparative studies with similar compounds have highlighted the unique properties of this compound:

- Structural Similarity : Compared to ethyl derivatives, the methyl ester shows enhanced solubility and reactivity.

- Biological Activity : Its fluorinated phenyl group confers distinct biological properties that differ from non-fluorinated analogs .

6. Conclusion

This compound is a compound with significant biological activity, particularly regarding enzyme interactions and cellular effects. Its unique structural features, including the fluorine atom, enhance its potential as a therapeutic agent in various biochemical applications. Continued research is essential to fully elucidate its mechanisms of action and therapeutic applications.

Q & A

Q. What synthetic strategies ensure enantiomeric purity of methyl (2R)-2-amino-3-(4-fluorophenyl)propanoate?

The synthesis of enantiomerically pure (2R)-configured amino acid esters requires chiral resolution or asymmetric catalysis. For example, tert-butoxycarbonyl (Boc) protection of the amino group prevents racemization during esterification (e.g., using LiOH in THF/water for hydrolysis) . Post-synthesis, chiral HPLC or polarimetry (e.g., optical rotation measurement at 40 mg/ml in NaOH, as in ) can validate enantiomeric excess. Racemization risks increase under acidic/basic conditions, so mild reaction temperatures (e.g., 22°C in HCl) and inert atmospheres are recommended .

Q. How is the compound characterized for structural confirmation?

Key techniques include:

- NMR : To confirm the 4-fluorophenyl substitution pattern and ester linkage.

- Mass Spectrometry (MS) : For molecular ion ([M+H]+) verification (e.g., via ESI-MS).

- X-ray Crystallography : Used for resolving stereochemistry in related fluorinated analogs (e.g., ).

- Optical Rotation : To distinguish (2R) from (2S) configurations, as in (-13.2° in NaOH) .

Q. What analytical methods assess purity and detect impurities?

- HPLC/GC-MS : For quantifying residual solvents or byproducts.

- Impurity Reference Standards : EP/Pharm. Eur. guidelines recommend using certified standards like (2RS)-2-(4-ethylphenyl)-propanoic acid () to calibrate methods.

- TLC : For rapid screening of reaction progress .

Advanced Research Questions

Q. How does the 4-fluorophenyl group influence biological activity compared to non-fluorinated analogs?

Fluorine’s electronegativity enhances metabolic stability and membrane permeability. In THP-1 monocyte assays (), fluorinated compounds show improved anti-inflammatory activity (e.g., NF-κB inhibition) compared to hydroxylated analogs. Computational docking studies can further elucidate fluorine’s role in target binding .

Q. What experimental models are suitable for evaluating anti-inflammatory or cytotoxic activity?

- In vitro : THP-1 monocytes or PBMCs (peripheral blood mononuclear cells) treated with LPS/cytokines to measure IL-6 suppression ().

- Cell Permeability Assays : Caco-2 monolayers or PAMPA (parallel artificial membrane permeability assay) to assess passive diffusion .

- In vivo : Rodent models of inflammation, with pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) .

Q. How can contradictory data on enantiomer-specific activity be resolved?

Discrepancies may arise from:

- Enantiomeric Cross-Contamination : Validate purity via chiral HPLC ().

- Assay Conditions : Varying pH or serum proteins (e.g., albumin binding) may alter activity. Use isothermal titration calorimetry (ITC) to compare binding affinities .

- Metabolic Differences : LC-MS-based metabolomics can identify enantiomer-specific degradation pathways .

Q. What strategies mitigate solubility challenges in aqueous assays?

- Co-solvents : Use DMSO (<0.1% v/v) or cyclodextrin-based formulations.

- Prodrug Design : Replace the methyl ester with a phosphate group (e.g., as in ’s tert-butyl ester derivatives) to enhance hydrophilicity .

- Nanoformulations : Liposomal encapsulation improves delivery in cell-based screens .

Q. How is racemization monitored during stability studies?

- Accelerated Stability Testing : Expose the compound to stress conditions (heat, light, pH extremes) and track enantiomeric ratio via chiral HPLC.

- Kinetic Modeling : Calculate activation energy for racemization using Arrhenius plots. ’s Boc-protection method reduces degradation risk .

Methodological Considerations

Q. What computational tools predict the compound’s pharmacokinetic (PK) properties?

- ADMET Predictors : Software like Schrödinger’s QikProp or SwissADME estimates logP, solubility, and CYP450 inhibition.

- Molecular Dynamics (MD) Simulations : To model blood-brain barrier penetration or protein binding (e.g., with serum albumin) .

Q. How are stereochemical impurities quantified during scale-up?

- Chiral Stationary Phases : Use columns like Chiralpak IG-U for HPLC separation.

- EP Impurity Standards : Cross-reference with certified materials (e.g., (2RS)-2-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid in ) .

Data Contradiction Analysis

Q. How to address conflicting results in cytotoxicity assays?

- Dose-Response Reproducibility : Test multiple batches to rule out impurity-driven toxicity.

- Cell Line Variability : Compare activity across lines (e.g., THP-1 vs. HepG2) to identify tissue-specific effects.

- Apoptosis Pathway Analysis : Use flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic mechanisms .

Q. Why might in vitro activity fail to translate to in vivo models?

- Poor Bioavailability : Optimize formulations (e.g., PEGylation) or administer via IV.

- Rapid Metabolism : Conduct microsomal stability assays (e.g., liver S9 fractions) to identify metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.